

LTT-462: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
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Introduction

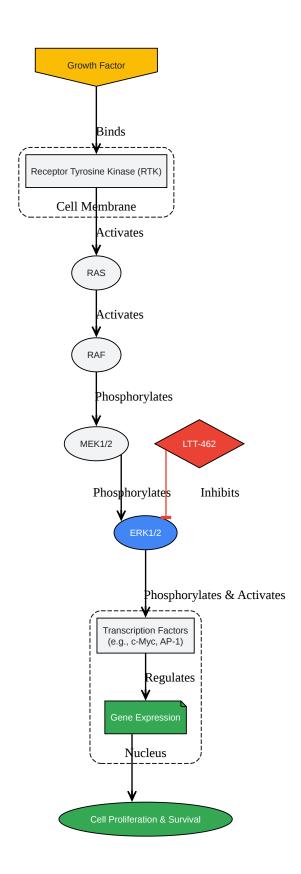
LTT-462 is an orally administered small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] As key components of the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 are crucial mediators of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK1/2 a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for LTT-462, primarily derived from a first-in-human Phase I clinical trial in patients with advanced solid tumors harboring MAPK pathway alterations (NCT02711345).

Mechanism of Action

LTT-462 exerts its anti-neoplastic activity by directly binding to and inhibiting the kinase activity of ERK1 and ERK2. This prevents the phosphorylation of downstream substrates, thereby disrupting the propagation of growth and survival signals within the MAPK cascade. The intended therapeutic effect is the inhibition of tumor cell proliferation and the induction of apoptosis in cancers dependent on this pathway.

Signaling Pathway





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Caption: The MAPK/ERK signaling pathway and the inhibitory action of LTT-462.



Pharmacokinetics

Pharmacokinetic properties of LTT-462 were evaluated in a Phase I, open-label, dose-escalation study. Patients with advanced solid tumors received oral doses of LTT-462 ranging from 45 mg to 600 mg once daily (QD) and 150 mg to 200 mg twice daily (BID).[1]

Absorption and Exposure

- Dose-Proportionality: An increase in plasma peak drug concentration (Cmax) and overall drug exposure (AUC) was observed with increasing doses from 45 mg to 450 mg QD.[1]
- Saturation of Absorption: At the 600 mg QD dose level, drug exposure was lower than anticipated, suggesting a potential saturation of absorption at higher doses.

Quantitative Pharmacokinetic Parameters

While the Phase I clinical trial collected data on key pharmacokinetic parameters, specific quantitative values for Cmax, Tmax, AUC, elimination half-life (T1/2), and clearance have not been publicly disclosed in available literature. The following table summarizes the intended pharmacokinetic parameters for collection as per the clinical trial protocol.

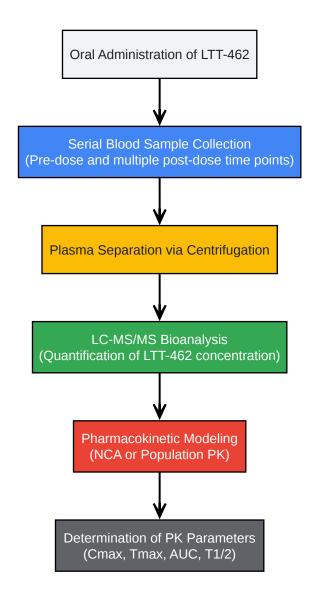


Parameter	Description	Data Status
Cmax	Maximum (peak) plasma concentration	Collected, not publicly available
Tmax	Time to reach maximum (peak) plasma concentration	Collected, not publicly available
AUC	Area under the plasma concentration-time curve	Collected, not publicly available
T1/2	Elimination half-life	Collected, not publicly available
CL/F	Apparent total clearance of the drug from plasma after oral administration	To be determined
Vz/F	Apparent volume of distribution during the terminal phase after oral administration	To be determined

Experimental Protocol: Pharmacokinetic Analysis

The protocol for the Phase I trial (NCT02711345) stipulated the collection of serial blood samples for pharmacokinetic analysis. A generalized workflow for such an analysis is as follows:





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Caption: Generalized experimental workflow for pharmacokinetic analysis.

Pharmacodynamics

The pharmacodynamic effects of LTT-462 were assessed by measuring the modulation of a downstream biomarker of ERK1/2 activity.

Biomarker of Target Engagement

 DUSP6: Dual specificity phosphatase 6 (DUSP6) is a phosphatase that specifically dephosphorylates and inactivates ERK1/2, and its expression is induced by ERK1/2 activity



as part of a negative feedback loop. Therefore, a reduction in DUSP6 expression serves as a reliable pharmacodynamic marker of ERK1/2 inhibition.

Clinical Findings: In the Phase I trial, treatment with LTT-462 led to a reduction in DUSP6
expression relative to baseline in most evaluated patients, confirming target engagement
and inhibition of the ERK1/2 pathway.[1]

Quantitative Pharmacodynamic Data

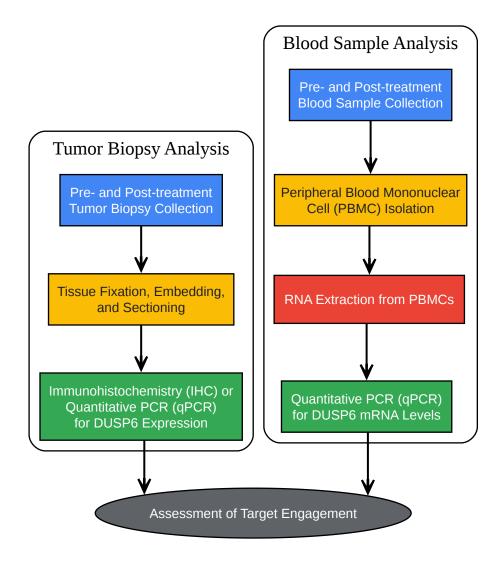
Specific quantitative data on the percentage of DUSP6 reduction at different dose levels of LTT-462 are not currently available in the public domain.

Biomarker	Tissue	Method	Finding
DUSP6 Expression	Tumor Biopsies	Not specified (likely IHC or qPCR)	Reduction observed post-treatment
DUSP6 Levels	Blood Samples	Not specified (likely qPCR on PBMCs)	Reduction observed post-treatment

Experimental Protocol: Pharmacodynamic Analysis

The clinical trial protocol involved the collection of pre- and post-treatment tumor biopsies and blood samples for the assessment of DUSP6 expression. A typical workflow for this analysis is outlined below.





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Caption: Experimental workflow for pharmacodynamic assessment of DUSP6.

Clinical Safety and Tolerability

In the Phase I dose-escalation study involving 65 patients, LTT-462 was found to be generally well-tolerated.[1]

- Maximum Tolerated Dose (MTD): The MTD was established at 400 mg once daily (QD) and 150 mg twice daily (BID).[1]
- Common Adverse Events: The most frequently reported treatment-related adverse events (TRAEs) were diarrhea (38%) and nausea (34%).[1]



• Grade 3/4 Adverse Events: Grade 3 or 4 TRAEs were reported in 29% of patients, with retinopathy being the most common (6%).[1]

Summary and Future Directions

LTT-462 is a promising oral ERK1/2 inhibitor that has demonstrated target engagement and a manageable safety profile in early clinical development. Pharmacokinetic data indicate dose-dependent exposure with potential saturation at high doses. Pharmacodynamic studies have confirmed on-target activity through the reduction of the biomarker DUSP6. While limited single-agent clinical activity was observed, with stable disease being the best overall response in the Phase I trial, further investigation is warranted. An ongoing clinical trial is evaluating LTT-462 in combination with the RAF inhibitor, LXH254, in non-small cell lung cancer and melanoma, which may unlock synergistic anti-tumor effects and broaden the therapeutic potential of this agent.[1] The public release of more detailed quantitative pharmacokinetic and pharmacodynamic data from the Phase I study will be crucial for a more complete understanding of LTT-462's clinical profile and for guiding future development.

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References

- 1. ascopubs.org [ascopubs.org]
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